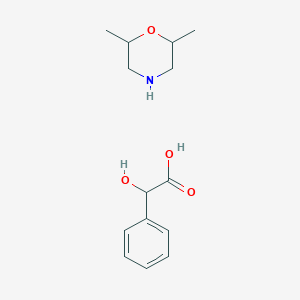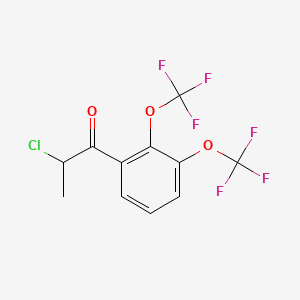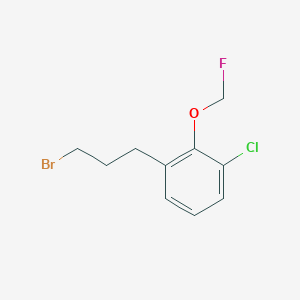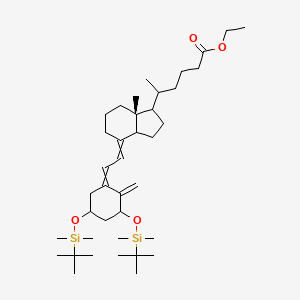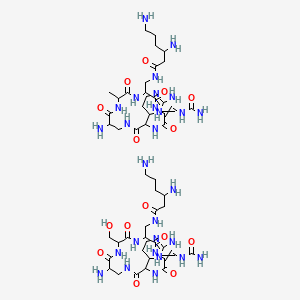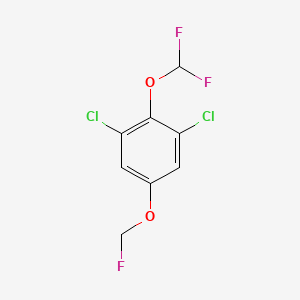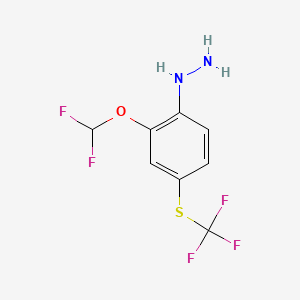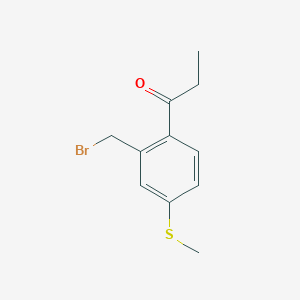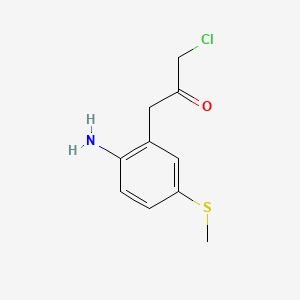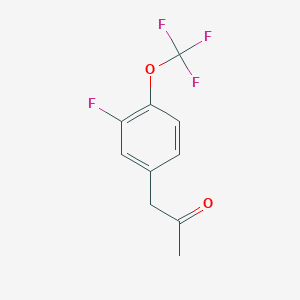
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of fluorine atoms and a trifluoromethoxy group
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of specific catalysts and reagents to achieve the desired product.
Chemical Reactions Analysis
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms or the trifluoromethoxy group are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to various biological effects, depending on the specific application and context .
Comparison with Similar Compounds
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3-Trifluoromethylphenyl)-2-propanone: This compound also contains a trifluoromethyl group but lacks the trifluoromethoxy group.
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: This compound has a similar structure but differs in the position and type of functional groups.
The uniqueness of this compound lies in its specific combination of fluorine atoms and the trifluoromethoxy group, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C10H8F4O2 |
|---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
1-[3-fluoro-4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F4O2/c1-6(15)4-7-2-3-9(8(11)5-7)16-10(12,13)14/h2-3,5H,4H2,1H3 |
InChI Key |
VTHYLPUSVFSEDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




